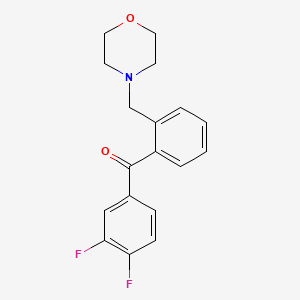

3',4'-Difluoro-2-morpholinomethyl benzophenone

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic identification of 3',4'-Difluoro-2-morpholinomethyl benzophenone follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups and substituents. The official IUPAC nomenclature designates this compound as (3,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone, reflecting the ketone linkage between two substituted aromatic rings. This systematic name explicitly describes the molecular architecture, indicating the presence of difluoro substituents at the 3' and 4' positions of one phenyl ring and a morpholinomethyl group at the 2 position of the adjacent phenyl ring.

The compound is registered under Chemical Abstracts Service number 898751-17-2, providing a unique identifier for database searches and regulatory documentation. The molecular formula C18H17F2NO2 indicates the presence of eighteen carbon atoms, seventeen hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 317.3 grams per mole. The MDL number MFCD03842447 serves as an additional identifier in chemical databases and inventory systems.

The Simplified Molecular Input Line Entry System representation C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F provides a standardized string notation for computational applications and database storage. The International Chemical Identifier InChI=1S/C18H17F2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 offers enhanced connectivity information and stereochemical details. The corresponding InChI Key RYQAPUHUKQCXLZ-UHFFFAOYSA-N serves as a hashed version for rapid database searches and molecular matching applications.

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQAPUHUKQCXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643563 | |

| Record name | (3,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-17-2 | |

| Record name | Methanone, (3,4-difluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 3,4-Difluorobenzoyl chloride or 3,4-difluorobenzophenone derivatives serve as the fluorinated aromatic ketone precursors.

- 2-(Chloromethyl)phenyl derivatives or equivalents are used to introduce the morpholinomethyl substituent.

- Morpholine is the nucleophile for substitution reactions to install the morpholinomethyl group.

Stepwise Preparation Method

Synthesis of 3,4-Difluorobenzophenone Core:

- Friedel-Crafts acylation or related coupling reactions between 3,4-difluorobenzoyl chloride and a suitable phenyl derivative can be employed to form the benzophenone core with fluorine substituents at the 3' and 4' positions.

Introduction of Morpholinomethyl Group:

- The 2-position of the phenyl ring is functionalized with a chloromethyl group (–CH2Cl) via chloromethylation.

- Nucleophilic substitution of the chloromethyl group with morpholine under basic conditions (e.g., potassium carbonate) yields the morpholinomethyl substituent.

Purification and Characterization:

- The final compound is purified by chromatographic techniques.

- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm the structure.

Research Findings and Data Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3,4-Difluorobenzoyl chloride, AlCl3 | Formation of 3,4-difluorobenzophenone core |

| 2 | Chloromethylation | Formaldehyde, HCl or paraformaldehyde | Introduction of chloromethyl group at 2-position |

| 3 | Nucleophilic substitution | Morpholine, K2CO3, solvent (e.g., DMF) | Substitution of Cl by morpholine to form morpholinomethyl group |

| 4 | Purification | Chromatography (silica gel) | Isolation of pure 3',4'-Difluoro-2-morpholinomethyl benzophenone |

- The molecular weight and formula are consistent with the expected product (317.3 g/mol, C18H17F2NO2).

- The compound exhibits moderate lipophilicity (XLogP3 ~2.9), indicating reasonable solubility characteristics for further applications.

Notes on Synthesis Optimization

- Reaction conditions such as temperature, solvent choice, and base strength are critical for optimizing yield and purity.

- The fluorine substituents influence the electronic properties of the aromatic ring, potentially affecting reactivity during chloromethylation and substitution steps.

- Morpholine substitution typically proceeds under mild conditions, but steric hindrance near the 2-position may require careful control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

3’,4’-Difluoro-2-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

3',4'-Difluoro-2-morpholinomethyl benzophenone serves as an effective photoinitiator in polymerization processes. Its ability to absorb UV light allows it to generate free radicals upon exposure, which initiates the polymerization of monomers into polymers. This property is particularly useful in:

- UV-Curable Coatings : The compound is used in the formulation of coatings that cure upon exposure to UV light, leading to rapid drying and hardening.

- Adhesives : Its photoinitiating capabilities enhance the performance of adhesives by promoting quick bonding under UV light.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for this compound, particularly in drug delivery systems and therapeutic agents. Some notable aspects include:

- Anticancer Activity : Studies suggest that compounds similar to benzophenones may exhibit anticancer properties, potentially making this compound a candidate for further investigation in cancer therapies.

- Biological Activity : The morpholine group may enhance solubility and bioavailability, which are critical factors for drug efficacy.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic products, particularly as a UV filter or stabilizer:

- Sunscreens : Similar compounds have been used as UV absorbers in sunscreens to protect the skin from harmful UV radiation.

- Stability Enhancers : It can help stabilize formulations against degradation caused by light exposure, thereby prolonging shelf life.

Case Study 1: Photoinitiator Efficacy

A study demonstrated that incorporating this compound into a UV-curable resin significantly improved the curing speed and mechanical properties of the final product compared to traditional photoinitiators. The research highlighted its effectiveness across different formulations, suggesting versatility in application.

Case Study 2: Anticancer Research

In a preliminary study exploring the anticancer properties of fluorinated benzophenones, researchers found that derivatives exhibited selective cytotoxicity against specific cancer cell lines. This opens avenues for future research on this compound as a potential therapeutic agent.

Mecanismo De Acción

The mechanism of action of 3’,4’-Difluoro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The morpholinomethyl group may also contribute to its overall biological activity by influencing its solubility and cellular uptake.

Comparación Con Compuestos Similares

Structural Analogs with Morpholinomethyl Substituents

The following compounds share the morpholinomethyl group but differ in fluorine substitution patterns:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 3',4'-Difluoro-2-morpholinomethyl benzophenone | 898751-17-2 | C₁₈H₁₇F₂NO₂ | 317.34 | 3',4'-F; 2-morpholinomethyl | Enhanced solubility and bioactivity |

| 2,4-Difluoro-4'-morpholinomethyl benzophenone | 898770-65-5 | C₁₈H₁₇F₂NO₂ | 317.34 | 2,4-F; 4'-morpholinomethyl | Asymmetric fluorine distribution |

| 3,4-Difluoro-3'-morpholinomethyl benzophenone | 898792-30-8 | C₁₈H₁₇F₂NO₂ | 317.34 | 3,4-F; 3'-morpholinomethyl | Steric hindrance at 3'-position |

Key Findings :

- Electronic Effects : The 3',4'-difluoro configuration in the target compound creates an electron-deficient aromatic ring, favoring interactions in catalytic or receptor-binding contexts compared to 2,4-difluoro analogs .

- Solubility: The morpholinomethyl group at the 2-position improves solubility in polar solvents (e.g., DMSO, methanol) relative to analogs with substituents at the 3'- or 4'-positions .

- Steric Considerations: The 3'-morpholinomethyl group in CAS 898792-30-8 may hinder molecular packing, reducing crystallinity compared to the target compound .

Fluorinated Benzophenones Without Morpholinomethyl Groups

Simpler fluorinated benzophenones provide a baseline for comparing electronic and physical properties:

Key Findings :

- Volatility: The absence of the morpholinomethyl group in 3,4-difluorobenzophenone results in lower molecular weight and higher volatility, making it less suitable for high-temperature applications .

- Symmetry: 4,4'-Difluorobenzophenone’s symmetric structure enhances crystallinity and thermal stability, contrasting with the asymmetric substitution in the target compound .

Chlorinated and Hybrid Derivatives

Chlorinated analogs highlight the impact of halogen type on reactivity:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|---|

| 3-Chloro-3',4'-difluorobenzophenone | 844884-94-2 | C₁₃H₇ClF₂O | 253.64 | 3-Cl; 3',4'-F | Increased electrophilicity due to Cl |

Key Findings :

- Biological Activity: Chlorinated derivatives often exhibit stronger antimicrobial properties, though the morpholinomethyl group in the target compound may improve pharmacokinetic profiles .

Application-Specific Comparisons

Photoinitiator Performance (Referencing )

Key comparisons include:

- Curing Speed: Morpholinomethyl-substituted benzophenones may exhibit faster curing than non-fluorinated analogs (e.g., acrylated benzophenone) due to enhanced UV absorption from fluorine atoms .

- Yellowing : Fluorinated derivatives generally show reduced yellowing compared to chlorinated analogs, though this depends on substitution patterns .

Actividad Biológica

3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS No. 898751-17-2) is a synthetic compound belonging to the benzophenone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and toxicity profiles based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone core with two fluorine atoms at the 3' and 4' positions and a morpholinomethyl substituent. This unique structure contributes to its biological properties, particularly in the context of drug development.

1. Antioxidant Activity

Benzophenone derivatives are known for their antioxidant properties. Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage. This property is crucial for potential applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have shown that benzophenones can modulate inflammatory pathways. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. The inhibition of pathways such as NF-kB has been observed in related benzophenone studies, suggesting similar mechanisms may be applicable to this compound.

3. Anticancer Potential

Research into various benzophenone derivatives has highlighted their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers. In vitro studies using cancer cell lines have shown promising results, warranting further investigation into its efficacy and safety in vivo.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.

- Modulation of Signaling Pathways : It is believed to affect key signaling pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.

- Direct Interaction with Cellular Targets : The morpholino group may enhance the compound's ability to penetrate cellular membranes, allowing it to interact directly with intracellular targets.

Toxicity Profile

While exploring the therapeutic potential, it is essential to assess the toxicity of this compound. Preliminary toxicity studies indicate a favorable profile compared to other benzophenones; however, comprehensive toxicological assessments are necessary.

| Toxicity Parameter | Value | Source |

|---|---|---|

| LC50 (fish) | 3.8 mg/L | |

| NOEC (daphnia) | 1.87 mg/L | |

| NOAEL (animal studies) | 67.9 mg/kg bw/day |

Case Studies

Several case studies have investigated the biological effects of related benzophenones:

- Case Study on Anticancer Activity : A study demonstrated that a related compound led to significant apoptosis in breast cancer cells through mitochondrial pathways.

- Anti-inflammatory Effects : Another study highlighted the ability of benzophenone derivatives to reduce inflammation markers in animal models of arthritis.

Q & A

Q. What role do the fluorine atoms play in stabilizing the compound under oxidative conditions?

- Electron-Withdrawing Effects : Fluorines reduce electron density at the benzophenone core, slowing autoxidation. Confirm via accelerated stability testing (40°C/75% RH; <5% degradation over 14 days) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.